(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone
CAS No.: 939985-99-6
Cat. No.: VC3239612
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939985-99-6 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | [3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone |
| Standard InChI | InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2 |
| Standard InChI Key | XSFHFSJNAJFOJB-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO |
Introduction
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is cataloged in chemical databases with the CAS Registry Number 939985-99-6. This unique identifier allows researchers to reference this specific compound across international chemical databases and literature . The compound is also known by several synonymous names including [3-(Hydroxymethyl)-1-piperidinyl]-2-pyrazinylmethanone and Methanone, [3-(hydroxymethyl)-1-piperidinyl]-2-pyrazinyl- . These alternative nomenclatures reflect different chemical naming conventions but refer to the identical molecular structure.
The molecular formula C11H15N3O2 represents the exact atomic composition of this compound, consisting of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . This molecular composition gives the compound a precise molecular weight of 221.26 g/mol, which is significant for analytical chemistry applications and stoichiometric calculations in chemical reactions .
Structural Features
The structure of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone contains several key functional groups that define its chemical behavior. The compound features a pyrazine ring (a six-membered heterocyclic ring containing two nitrogen atoms) connected to a piperidine ring (a six-membered saturated heterocyclic ring containing one nitrogen atom) via a methanone (carbonyl) bridge. Additionally, the piperidine ring is functionalized with a hydroxymethyl group at the 3-position, contributing to the molecule's polarity and hydrogen bonding capabilities.
Physicochemical Properties
The physicochemical properties of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone are crucial for understanding its behavior in various chemical and biological systems. While comprehensive experimental data on this specific compound is limited in the available literature, several properties can be inferred from its structure.
Solubility and Polarity
Based on its structural features, (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is expected to exhibit moderate polarity due to the presence of both polar functional groups (hydroxyl and carbonyl) and nitrogen-containing heterocycles. The hydroxymethyl group significantly contributes to the compound's hydrophilicity, likely enhancing its solubility in polar solvents such as water, methanol, and ethanol. Conversely, the presence of carbocyclic and heterocyclic rings provides some lipophilic character, suggesting potential solubility in moderately polar organic solvents like dichloromethane and acetone.
Stability and Reactivity
The stability of the compound can be predicted based on the inherent properties of its functional groups. The carbonyl bridge linking the pyrazine and piperidine rings may be susceptible to nucleophilic addition reactions, while the hydroxyl group could participate in esterification or oxidation reactions. The pyrazine ring, being electron-deficient due to the presence of two nitrogen atoms, may be sensitive to reactions with nucleophiles at specific positions.
| Supplier | Product Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|
| American Custom Chemicals Corporation | 95.00% | 5MG | $496.55 | December 2021 |
| Chemenu | 95% | 1g | $371.00 | December 2021 |
| Crysdot | 95+% | 1g | $393.00 | December 2021 |
This pricing structure reflects the specialized nature of the compound and its limited production volume . The considerable price variation between suppliers may be attributed to differences in synthesis methods, purification processes, and quality control standards.
Comparison with Related Compounds
To better understand the properties and potential applications of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Structural Analogs
Related compounds such as aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}-oxy)methyl]piperidin-1-yl}methanones have been synthesized and studied for potential pharmaceutical applications . These compounds share the core pyrazine-piperidine structural motif but differ in the substituents and the connecting group between the two ring systems. The synthesis of these related compounds typically involves multi-step processes including condensation reactions with acid chlorides in the presence of bases like diisopropylamine (DIPA) .
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